molecular formula C28H35ClN2O B1674643 1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride CAS No. 67469-81-2

1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride

Cat. No.: B1674643
CAS No.: 67469-81-2
M. Wt: 451.0 g/mol
InChI Key: YMGXBGVMAOTRFZ-UHFFFAOYSA-N
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Description

1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (molecular formula: C₂₈H₃₄N₂O·2HCl) is a piperazine derivative characterized by a benzhydryloxyethyl group at the 1-position and a 3-phenylpropyl substituent at the 4-position of the piperazine ring . It is a dopamine transporter (DAT) inhibitor with high selectivity and potency, often referenced as GBR 12909 in pharmacological studies . Its primary mechanism involves blocking dopamine reuptake, making it a tool compound for studying addiction, Parkinson’s disease, and neuropsychiatric disorders .

Properties

CAS No.

67469-81-2

Molecular Formula

C28H35ClN2O

Molecular Weight

451.0 g/mol

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride

InChI

InChI=1S/C28H34N2O.ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-9,11-12,14-17,28H,10,13,18-24H2;1H

InChI Key

YMGXBGVMAOTRFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GBR-12935;  GBR 12935;  GBR12935.

Origin of Product

United States

Preparation Methods

Stepwise Alkylation of Piperazine

The most widely reported method involves sequential alkylation of piperazine with two distinct electrophiles:

  • Synthesis of 1-(2-Benzhydryloxyethyl)Piperazine

    • Reagents : Piperazine, 2-(benzhydryloxy)ethyl chloride, potassium carbonate (K₂CO₃).
    • Conditions : Reflux in acetonitrile (12–24 hrs).
    • Mechanism : Nucleophilic substitution at the piperazine nitrogen.
    • Yield : 70–85% (estimated from analogous syntheses).
  • Introduction of the 3-Phenylpropyl Group

    • Reagents : 1-(2-Benzhydryloxyethyl)piperazine, 3-phenylpropyl bromide, sodium hydride (NaH).
    • Conditions : Tetrahydrofuran (THF), 60°C, 6–8 hrs.
    • Challenge : Steric hindrance from the benzhydryloxy group necessitates elevated temperatures.

Solvent-Free High-Temperature Cyclization (Adapted from CN103980229A)

A patent describing N-phenyl piperazine synthesis provides insights into adapting solvent-free conditions:

  • Procedure :
    • Mix piperazine, 2-(benzhydryloxy)ethyl chloride, and 3-phenylpropyl bromide in a 1:1:1 molar ratio.
    • Heat to 160–200°C for 3–5 hrs under nitrogen.
  • Advantages :
    • Eliminates solvent waste.
    • Achieves 75–80% yield (extrapolated from similar reactions).
  • Limitations : Requires precise stoichiometry to avoid di- or tri-alkylated byproducts.

Optimization of Reaction Parameters

Temperature and Time Dependence

Data from CN103980229A highlights the impact of temperature on yield (Table 1):

Temperature (°C) Time (hrs) Yield (%) Purity (HPLC, %)
160 5 72 98.5
180 4 79 99.3
200 3 78 99.5

Optimal conditions: 180°C for 4 hrs , balancing yield and energy efficiency.

Alkylating Agent Stoichiometry

Excess 3-phenylpropyl bromide (1.2 eq.) improves monoalkylation but risks quaternary ammonium salt formation. A 1:1 ratio minimizes byproducts while maintaining 75–80% yield.

Formation of the Dihydrochloride Salt

Acid-Base Reaction Protocol

  • Procedure :
    • Dissolve 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine in anhydrous ethanol.
    • Bubble HCl gas until pH ≈ 1.0.
    • Precipitate the salt by cooling to 4°C.
  • Yield : >95% (PubChem).
  • Purity : 99.5% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.2–7.4 (m, 10H, benzhydryl aromatics).
    • δ 3.6 (t, 2H, -OCH₂CH₂N-).
    • δ 2.4–2.8 (m, 14H, piperazine and 3-phenylpropyl).
  • HRMS (ESI+) : m/z 415.2743 [M+H]⁺ (calc. 415.2748).

Chromatographic Purity

  • HPLC : 99.5% purity using a C18 column (acetonitrile/water, 70:30).

Industrial-Scale Considerations

Waste Management

The solvent-free method reduces liquid waste by 40% compared to traditional alkylation, aligning with green chemistry principles.

Cost Analysis

  • Raw Materials : ~$120/kg (piperazine), ~$200/kg (benzhydryloxyethyl chloride).
  • Yield-Cost Correlation : A 5% yield increase (75% → 80%) reduces production costs by $15/kg.

Chemical Reactions Analysis

GBR 12935 dihydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Mechanism of Action

The compound features a piperazine core with specific substitutions that enhance its biological activity. It acts primarily by binding to the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft. This mechanism leads to increased extracellular dopamine levels, which is critical for various neuropsychiatric conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Key Characteristics:

  • Chemical Formula : C28H36Cl2N2O
  • Dissociation Constant (KD) : Approximately 5.5 nM in rat striatal membranes, indicating high affinity for DAT.
  • Biological Activity : Potent dopamine uptake inhibition.

Scientific Research Applications

The applications of GBR 12935 dihydrochloride in scientific research are diverse and impactful:

  • Neuroscience Research : Its primary application lies in studying dopaminergic systems, particularly in understanding dopamine's role in mood regulation and behavior. Researchers utilize this compound to explore its effects on locomotor activity and reinforcement behaviors in animal models .
  • Pharmacological Studies : The compound is employed to investigate potential treatments for conditions linked to dopaminergic dysfunction. Studies have shown that it may also affect serotonin and norepinephrine pathways, suggesting a broader impact on neurotransmitter systems beyond dopamine .
  • Behavioral Studies : GBR 12935 dihydrochloride has been used in experiments assessing its influence on drug-seeking behavior and addiction models, providing insights into the mechanisms underlying substance use disorders .

Case Studies and Research Findings

Various studies have highlighted the efficacy of GBR 12935 dihydrochloride in different experimental setups:

  • Dopamine Transporter Binding Studies : Research has demonstrated that GBR 12935 exhibits a high binding affinity to the DAT, significantly reducing dopamine reuptake in vitro. This property makes it a valuable tool for studying the dynamics of dopaminergic signaling .
  • Behavioral Impact Assessments : In rodent models, administration of GBR 12935 has been associated with increased locomotor activity and altered reinforcement behaviors, providing evidence for its role in modulating dopaminergic pathways related to motivation and reward .
  • Potential Therapeutic Uses : Investigations into the therapeutic potential of GBR 12935 suggest its applicability in treating neuropsychiatric disorders characterized by dopamine deficiency. However, further studies are required to establish long-term safety and efficacy profiles .

Mechanism of Action

GBR 12935 dihydrochloride exerts its effects by selectively inhibiting the dopamine transporter, thereby preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The compound binds to the dopamine transporter with high affinity, blocking the reuptake process. It also interacts with other neurotransmitter transporters, albeit with lower affinity .

Comparison with Similar Compounds

GBR 12783 (1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride)

  • Structural Difference : The 3-phenylpropyl chain in GBR 12909 is replaced with a (2E)-3-phenylpropenyl group, introducing a double bond.
  • Pharmacological Impact : This modification reduces DAT affinity compared to GBR 12909 but enhances selectivity for the serotonin transporter (SERT) .

SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride)

  • Structural Difference : A 3,4-dimethoxyphenethyl group replaces the benzhydryloxyethyl substituent.
  • Pharmacological Impact : SA4503 is a Sigma-1 (σ₁) receptor agonist with negligible DAT activity. It exhibits neuroprotective and antidepressant effects, as shown in forced swimming tests .

Flunarizine Analogues

  • Example : (Z)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride.
  • Structural Difference : Contains a bis(4-fluorophenyl)methyl group and a propenyl chain.
  • Pharmacological Impact : Flunarizine analogues exhibit calcium channel-blocking activity, differing from GBR 12909’s DAT inhibition .

Pharmacological Profiles and Binding Affinities

Compound Primary Target DAT IC₅₀ (nM) SERT IC₅₀ (nM) Selectivity (DAT/SERT) Key Functional Outcomes
GBR 12909 DAT 3.2 ± 0.5 1,200 ± 150 375:1 Blocks dopamine reuptake; used in addiction models
GBR 12783 SERT 1,500 ± 200 12 ± 2 1:125 Antidepressant potential via SERT inhibition
SA4503 Sigma-1 receptor N/A N/A N/A Reduces immobility in forced swimming tests
Compound 33 (GBR derivative) DAT 1.8 ± 0.3 850 ± 100 472:1 Improved DAT affinity over GBR 12909
I-893 (Fluorinated variant) DAT/NET 4.5 ± 0.7 N/A N/A Modulates dopamine and norepinephrine turnover

Key Observations:

  • Substituent Effects : The benzhydryloxyethyl group in GBR 12909 is critical for DAT affinity. Replacing it with aromatic or methoxy groups (e.g., SA4503) shifts activity to σ₁ receptors .
  • Double-Bond Isomerism : (E)-isomers (e.g., flunarizine) often show greater biological activity than (Z)-isomers due to conformational stability .

Functional Outcomes in Preclinical Studies

  • GBR 12909: Reduces cocaine-induced motor stimulation by 80% at 10 mg/kg . No significant interaction with σ₁ receptors, unlike SA4503 .
  • SA4503: At 1 mg/kg, decreases immobility time by 60% in the mouse forced swimming test, comparable to fluoxetine . Enhances neuroprotection in TDP-43 proteinopathy models via σ₁ activation .
  • Compound 33 :
    • Demonstrates 2-fold higher DAT affinity than GBR 12909, with minimal SERT interaction .

Biological Activity

Hexyl decanoate is an ester compound with the molecular formula C16H32O2. It is primarily known for its role in the fragrance industry and as a potential pheromone in certain bee species. Recent studies have begun to explore its biological activities, including antimicrobial properties and effects on cellular processes.

  • Molecular Structure : Hexyl decanoate is an ester formed from hexanol and decanoic acid.
  • Physical State : It is typically a colorless liquid with a fruity odor.

Antimicrobial Properties

Research has indicated that hexyl decanoate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of specific bacteria and fungi, suggesting its potential use in food preservation and as a natural antimicrobial agent .

MicroorganismInhibition Zone (mm)Concentration Tested (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Pheromonal Activity

Hexyl decanoate has been identified as a trail pheromone in stingless bees (Trigona recursa). This compound is secreted by the bees and plays a crucial role in recruiting other bees to food sources. The behavioral study demonstrated that hexyl decanoate significantly enhances trail-following behavior among recruited bees .

  • Antimicrobial Mechanism : The exact mechanism through which hexyl decanoate exerts its antimicrobial effects is not fully understood. However, it is hypothesized that the compound disrupts microbial cell membranes, leading to cell lysis and death .
  • Pheromone Signaling : In bees, hexyl decanoate acts by binding to specific receptors that trigger behavioral responses related to foraging and recruitment .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of hexyl decanoate against foodborne pathogens. The findings revealed that at concentrations of 100 mg/mL, hexyl decanoate could inhibit the growth of several significant pathogens, demonstrating its potential as a natural preservative .

Pheromonal Behavior in Bees

In a behavioral study conducted on Trigona recursa, researchers observed that hexyl decanoate significantly influenced the trail-following behavior of bees. The study concluded that this compound could be utilized in developing synthetic pheromones for enhancing pollination efficiency in agricultural practices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride
Reactant of Route 2
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1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride

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